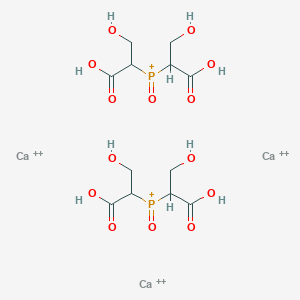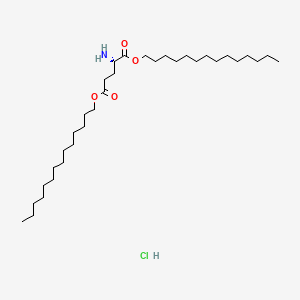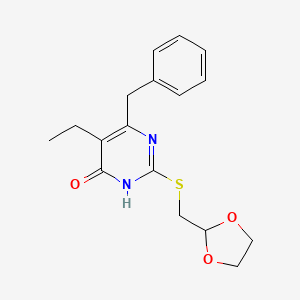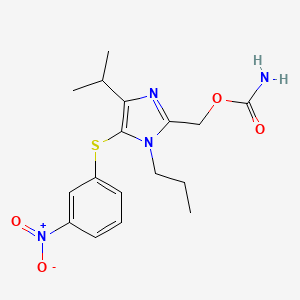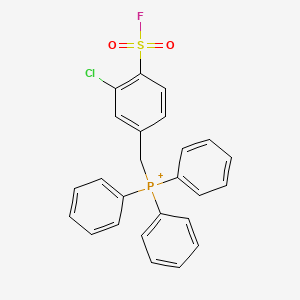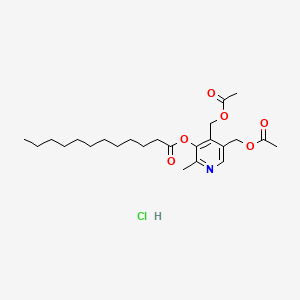
4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(Acetoxymethyl)-2-methyl-3-pyridyl Laurat-Hydrochlorid ist eine synthetische organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyridinring umfasst, der mit Acetoxymethyl- und Lauratgruppen substituiert ist. Die Hydrochloridsalzform verbessert ihre Löslichkeit in wässrigen Lösungen, was sie für verschiedene experimentelle und industrielle Anwendungen geeignet macht.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von 4,5-Bis(Acetoxymethyl)-2-methyl-3-pyridyl Laurat-Hydrochlorid umfasst typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyridinrings: Der Pyridinring wird durch eine Kondensationsreaktion synthetisiert, die geeignete Ausgangsmaterialien wie Acetaldehyd und Ammoniak beinhaltet.
Einführung von Acetoxymethylgruppen: Die Acetoxymethylgruppen werden durch eine Veresterungsreaktion unter Verwendung von Essigsäureanhydrid und einem geeigneten Katalysator eingeführt.
Zusatz der Lauratgruppe: Die Lauratgruppe wird durch eine Veresterungsreaktion mit Laurinsäure und einem geeigneten Aktivierungsmittel angehängt.
Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihre Hydrochloridsalzform durch Behandlung mit Salzsäure.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4,5-Bis(Acetoxymethyl)-2-methyl-3-pyridyl Laurat-Hydrochlorid folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Reinigungssystemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,5-Bis(Acetoxymethyl)-2-methyl-3-pyridyl Laurat-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholderivaten führt.
Substitution: Die Acetoxymethylgruppen können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen mit Reagenzien wie Natriummethoxid substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(Acetoxymethyl)-2-methyl-3-pyridyl Laurat-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde, um Enzymaktivitäten und Stoffwechselwege zu untersuchen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4,5-Bis(Acetoxymethyl)-2-methyl-3-pyridyl Laurat-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und verschiedene biochemische Prozesse beeinflussen. Seine Acetoxymethyl- und Lauratgruppen spielen eine entscheidende Rolle bei seiner Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen.
Wirkmechanismus
The mechanism of action of 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its acetoxymethyl and laurate groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4,5-Bis(Hydroxymethyl)-2-methyl-3-pyridyl Laurat-Hydrochlorid
- 4,5-Bis(Acetoxymethyl)-2-methyl-3-pyridyl Butyrat-Hydrochlorid
- 4,5-Bis(Acetoxymethyl)-2-methyl-3-pyridyl Palmitat-Hydrochlorid
Einzigartigkeit
4,5-Bis(Acetoxymethyl)-2-methyl-3-pyridyl Laurat-Hydrochlorid ist durch seine spezifische Kombination aus Acetoxymethyl- und Lauratgruppen einzigartig, die ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivitäten verleihen. Im Vergleich zu ähnlichen Verbindungen kann es eine verbesserte Löslichkeit, Stabilität und Bioaktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
3262-86-0 |
|---|---|
Molekularformel |
C24H38ClNO6 |
Molekulargewicht |
472.0 g/mol |
IUPAC-Name |
[4,5-bis(acetyloxymethyl)-2-methylpyridin-3-yl] dodecanoate;hydrochloride |
InChI |
InChI=1S/C24H37NO6.ClH/c1-5-6-7-8-9-10-11-12-13-14-23(28)31-24-18(2)25-15-21(16-29-19(3)26)22(24)17-30-20(4)27;/h15H,5-14,16-17H2,1-4H3;1H |
InChI-Schlüssel |
LLIAEBRVLJUFFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC1=C(C(=CN=C1C)COC(=O)C)COC(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


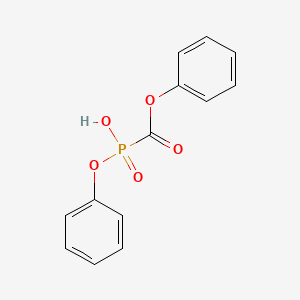
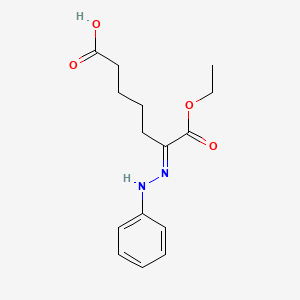


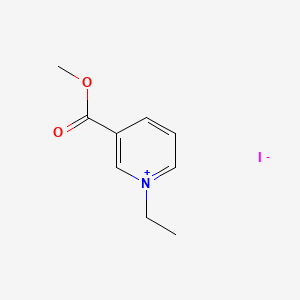
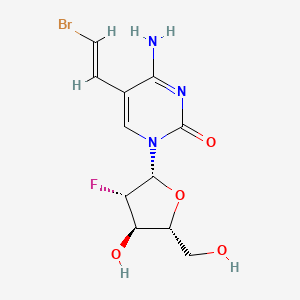
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
